Ethyl Vinyl Sulfone Exhibits 7-Fold Higher Reaction Rate and >90% Selectivity Over Acrylates in Thiol-Michael Addition
In a direct kinetic study of thiol-Michael addition, ethyl vinyl sulfone (EVS) demonstrated a significantly higher reaction rate and exceptional selectivity compared to a representative acrylate. When reacted with hexanethiol (HT) in competition with hexyl acrylate (HA) at a 2:1:1 molar ratio, EVS achieved 100% conversion while consuming less than 10% of HA [1]. The reaction rate of EVS with HT was approximately 7 times higher than that of HA [1].
| Evidence Dimension | Reaction Rate and Selectivity in Thiol-Michael Addition |
|---|---|
| Target Compound Data | 100% conversion of EVS; Reaction rate with hexanethiol is k_EVS |
| Comparator Or Baseline | Hexyl acrylate (HA); Reaction rate with hexanethiol is k_HA |
| Quantified Difference | EVS rate is ~7x higher than HA (k_EVS / k_HA ≈ 7); >90% selectivity for EVS over HA (<10% HA consumed) |
| Conditions | Base- or nucleophile-catalyzed reaction with hexanethiol (HT), EVS, and HA at a 2:1:1 molar ratio. |
Why This Matters
This quantifies a clear kinetic and chemoselective advantage, enabling sequential or orthogonal reactions in complex macromolecular synthesis and bioconjugation workflows.
- [1] Chatani, S., Nair, D. P., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(4), 1048–1055. https://doi.org/10.1039/C2PY20826A View Source
